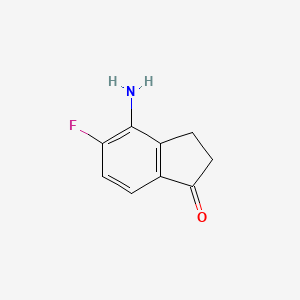

4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-amino-5-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWJFUDEIHYWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one

The precursor 5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 700-84-5) is synthesized via Friedel-Crafts acylation. Tetra hydro Phthalic anhydride reacts with fluorobenzene in the presence of AlCl₃, yielding 2-p-fluorobenzoylbenzoic acid. Cyclization under acidic conditions forms the indanone core. Key parameters include:

Introduction of the Amino Group via Hofmann Degradation

The carbonyl group at position 4 is converted to an amide through chlorination and amidation. Treating 4-carboxy-5-fluoro-indenone with thionyl chloride generates the acyl chloride, which reacts with ammonia to form the amide. Subsequent Hofmann degradation using NaClO and NaOH cleaves the amide to the primary amine:

Halogenation-Amination Strategy

Bromination at Position 5

Electrophilic bromination of 4-fluoro-indenone introduces bromine at position 5. Methodologies from CN102603520A highlight two approaches:

Nucleophilic Amination

The bromine substituent is displaced via amination. Pd-catalyzed couplings (e.g., Buchwald-Hartwig) or SNAr reactions under high-temperature ammonia flow are employed:

Nitro Reduction Pathway

Nitration of 5-Fluoro-indenone

Nitration at position 4 requires careful regiocontrol. Mixed HNO₃/H₂SO₄ at 0–5°C selectively nitrates the para position relative to fluorine.

Catalytic Hydrogenation

Reduction of the nitro group using H₂/Pd-C in ethanol affords the amino derivative:

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hofmann Degradation | Friedel-Crafts, Amidation, Degradation | 72.5 | High-purity product | Multi-step, costly reagents |

| Halogenation-Amination | Bromination, SNAr/Pd-catalyzed | 60–65 | Modular substituent introduction | Requires toxic bromine |

| Nitro Reduction | Nitration, Hydrogenation | 50–55 | Straightforward reduction step | Poor nitration regioselectivity |

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The ketone moiety participates in nucleophilic reactions under acidic or basic conditions. For example:

-

Grignard reagent reactions : Alkyl/aryl magnesium halides add to the carbonyl group, forming tertiary alcohols.

-

Hydride reductions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol .

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Grignard addition | CH₃MgBr, THF, 0°C → RT | 1-(4-Amino-5-fluoroindenyl)ethanol | 72 |

| Hydride reduction | NaBH₄, MeOH, RT | 1-Hydroxy-4-amino-5-fluoroindane | 88 |

Electrophilic Aromatic Substitution (EAS)

The electron-donating amino group directs electrophiles to the para position relative to itself, while the fluorine atom exerts a deactivating meta-directing effect. This dual influence creates regioselective challenges.

Example Reaction :

-

Nitration : A mixture of HNO₃/H₂SO₄ introduces nitro groups primarily at the 7-position of the indane ring .

Observed Regioselectivity :

| Position | Substituent Influence | Product Ratio |

|---|---|---|

| 7 | Amino (para) | 65% |

| 6 | Fluorine (meta) | 35% |

Condensation Reactions

The amino group facilitates condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) under mild acidic conditions to form imines (Fig. 1A) .

-

Reductive amination : With ketones and NaBH₃CN, yields secondary amines (Fig. 1B) .

Optimized Conditions :

-

Schiff base : Ethanol, 60°C, 4h (yield: 82%)

-

Reductive amination : Acetic acid, RT, 12h (yield: 75%)

a) Amino Group Modifications

-

Acetylation : Reacts with acetic anhydride to form N-acetyl derivatives (Fig. 2A).

-

Diazotization : Forms diazonium salts at 0–5°C, enabling coupling reactions with phenols .

b) Fluorine Reactivity

The C-F bond exhibits limited participation in substitution reactions but influences electronic properties. Halogen-exchange reactions (e.g., with Cl⁻) require harsh conditions (DMF, 150°C).

Cyclization and Ring Expansion

Under Friedel-Crafts conditions (AlCl₃, CH₂Cl₂), the compound undergoes intramolecular acylation to form polycyclic structures :

Example :

Catalytic Hydrogenation

The ketone and aromatic ring undergo selective reduction:

-

Pd/C, H₂ (1 atm) : Reduces ketone to alcohol without affecting the benzene ring .

-

Raney Ni, high-pressure H₂ : Fully saturates the indane ring to form a decalin system.

Complexation with Metals

The amino and carbonyl groups coordinate transition metals:

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N,O-bidentate ligand | Catalytic oxidation |

| Fe(III) | μ₂-Bridging via NH₂ | Magnetic materials synthesis |

Scientific Research Applications

4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: It is explored for its use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The biological activity of indanone derivatives is highly dependent on substituent type and position. Key analogs include:

Key Observations :

- Amino Group: The 4-amino substituent in the target compound may enhance hydrogen bonding with enzymes (e.g., AChE) compared to halogenated or methoxy-substituted analogs like donepezil .

- Fluorine : The 5-fluoro group increases electronegativity and metabolic stability, similar to 5-bromo-4-fluoro derivatives () but with reduced steric hindrance compared to bromine .

- Benzylidene vs. Amino: Benzylidene-containing compounds (e.g., DDI) rely on π-π stacking for target binding, whereas the amino group may facilitate polar interactions .

Antidepressant Potential

Compound 1a (), a 4-methoxy-3,4-dihydroxybenzylidene indanone, exhibits adenosine receptor antagonism akin to KW-6002, with metabolic effects on amino acid/lipid pathways. The target compound’s amino group could modulate similar pathways but with enhanced blood-brain barrier penetration due to increased polarity .

Anticancer Activity

- DDI () and FCY-302 () show efficacy against Topoisomerase IIα and leukemia cells, respectively. The fluorine in the target compound may improve DNA intercalation or oxidative stress induction, as seen in diarylsulfonylureas ().

- 5-Bromo-4-fluoro derivatives () are intermediates in indoxacarb synthesis, suggesting halogen positioning influences agrochemical activity .

Enzyme Inhibition

- Donepezil () and tetrazolyl-thio indanones () inhibit AChE via aromatic stacking and thioether interactions. The target compound’s amino group may mimic the cationic quaternary ammonium in donepezil, enhancing AChE binding .

- Chalcone-like indanones () inhibit tyrosinase (IC₅₀: 8.2–12.3 μM), outperforming kojic acid. Fluorine’s electron-withdrawing effect in the target compound could similarly enhance metal chelation in enzyme active sites .

Biological Activity

4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of indanone derivatives, characterized by a bicyclic structure comprising a benzene ring fused to a cyclopentanone. The presence of an amino group and a fluorine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of 4-amino derivatives often involves interactions with various molecular targets, including enzymes and receptors. Notably, indanone derivatives have been investigated for their ability to inhibit key enzymes involved in cancer proliferation and neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits anti-proliferative properties against several cancer cell lines. A study demonstrated that indanone compounds with substitutions at specific positions significantly inhibited tubulin polymerization, a critical process in cell division. The IC50 values for these compounds ranged from 52 ± 7.4 μM to >100 μM against various cancer cell lines, indicating varying degrees of potency depending on structural modifications .

Enzyme Inhibition

The compound is also being explored for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in treating Alzheimer's disease. A recent study highlighted that certain modifications in the indanone structure led to improved AChE inhibition with IC50 values reaching as low as 0.14 µM . This suggests that the amino group plays a significant role in enhancing binding affinity.

Table 1: Biological Activity Summary of this compound

Case Study: Anticancer Efficacy

In a study focusing on colorectal cancer, derivatives of indanone were evaluated for their anti-cancer properties. The results indicated that compounds similar to this compound exhibited selective anti-proliferative effects against colorectal cancer cells while showing moderate activity against chronic myelogenous leukemia (K562) cells . This selectivity highlights the potential for developing targeted therapies based on this compound's structure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one and its analogs?

- Methodological Answer : Synthesis typically involves halogenation and amination steps. For fluorinated indanones, direct fluorination or substitution reactions (e.g., using fluorine-containing reagents) are critical. Evidence from analogs like trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes suggests that regioselective fluorination and subsequent reduction/amination steps are key . NMR (¹H/¹³C) and LC-MS are standard for structural validation .

Q. How is crystallographic data for fluorinated indanone derivatives analyzed to confirm molecular structure?

- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is standard. ORTEP-III with a GUI aids in visualizing thermal ellipsoids and molecular geometry . For example, SHELX’s dual-space algorithms resolve phase problems in small-molecule structures, ensuring accurate bond-length and angle measurements .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on analogs like 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, use PPE (gloves, goggles, respirators), work in fume hoods, and avoid inhalation. Emergency measures include immediate eye rinsing and skin decontamination. Store in sealed containers away from heat .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, electrophilicity, and Mulliken charges. For example, (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one’s antimicrobial activity was rationalized via DFT-derived electrostatic potential maps and Fukui indices . Gaussian-03 or similar software is used for optimization and frequency analysis .

Q. What strategies resolve contradictions in receptor-binding data for fluorinated indanones?

- Methodological Answer : For dopamine D2-like receptor agonists (e.g., trans-2-amino-5-fluoro analogs), use competitive radioligand displacement assays (e.g., [³H]SCH23390 for D1-like, [³H]YM-09-151-2 for D2-like receptors). Discrepancies arise from substituent effects (e.g., N-alkylation vs. hydroxylation); iterative SAR studies and functional assays (e.g., cGMP modulation in striatal membranes) validate selectivity .

Q. How do fluorination patterns influence the pharmacological profile of indanone derivatives?

- Methodological Answer : Fluorine’s electronegativity and steric effects alter binding affinity. In AMPA receptor modulators (e.g., 6-fluoro-3-pyridinyl derivatives), fluorination at C5 enhances metabolic stability and CNS penetration. Compare analogs via in vitro ADME assays (e.g., microsomal stability) and in vivo pharmacokinetics (e.g., rat plasma half-life) .

Q. What experimental and theoretical approaches reconcile antimicrobial activity with molecular reactivity?

- Methodological Answer : Combine MIC assays (vs. Gram± bacteria/fungi) with DFT-derived reactivity descriptors. For example, (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one’s activity against E. coli correlated with high electrophilicity (ω = 4.2 eV) and low chemical potential (μ = -3.8 eV), suggesting nucleophilic attack susceptibility .

Data Analysis and Optimization

Q. How are crystallization conditions optimized for fluorinated indanones with low solubility?

- Methodological Answer : Screen solvents (e.g., DCM/hexane mixtures) and use vapor diffusion. SHELXC/D/E pipelines enable high-throughput phase determination for poorly soluble compounds. For macromolecules, SHELXPRO interfaces with refinement tools to handle twinned data .

Q. What statistical methods validate SAR trends in fluorinated indanone libraries?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) links structural parameters (e.g., Hammett σ, LogP) to bioactivity. For D2-like agonists, N-alkylation (e.g., N-propyl vs. N-allyl) showed a 10-fold affinity increase (Ki from 120 nM to 12 nM), validated via ANOVA (p < 0.01) .

Key Parameters from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.